molecular formula C7H5N3O2S B2841667 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-14-4

6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2841667
CAS No.: 343375-14-4
M. Wt: 195.2
InChI Key: GAJWBWVJAFNQIO-UHFFFAOYSA-N
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Description

“6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound with the CAS Number: 343375-14-4 and a molecular weight of 195.2 . It has a linear formula of C7H5N3O2S .


Synthesis Analysis

A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivative by the combination of [3 + 3] cycloaddition, reduction, deamination reactions . Another research aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions .


Chemical Reactions Analysis

The synthesis of [1,3,4] thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et3NH]+[HSO4]- ionic liquid, under solvent-free conditions .

More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Antimicrobial and Antioxidant Evaluation

6-Acetyl-5H-[1,3,4]Thiadiazolo[3,2-a]Pyrimidin-5-one derivatives, synthesized via a novel one-pot three-component synthesis, have demonstrated significant antimicrobial activities against various organisms. Certain compounds within this class have shown exceptional efficacy against specific bacterial and fungal strains. Additionally, some of these compounds have been identified as potent antioxidants against NOx (Bhadraiah et al., 2021).

Synthesis and Antiallergy Activity

A series of 6-substituted derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been synthesized and demonstrated notable antiallergic activities. These compounds were evaluated for their effectiveness against various allergic reactions (Suzuki et al., 1992).

Synthesis Methods

Efficient synthetic methods have been developed for this compound and related compounds. These methods involve reactions with carboxylic acid and other components, showcasing the versatility of this compound in chemical synthesis (Tsuji & Takenaka, 1982).

Anticancer and PARP1 Inhibition

The compound and its derivatives have been explored for anticancer activities. In particular, they have been evaluated as PARP1 inhibitors, showing significant potential in antitumor applications. Some compounds have demonstrated binding affinity comparable to known inhibitors and notable efficacy against specific cancer cell lines (Eldhose et al., 2020).

Novel Synthesis and Biological Evaluation

New benzothiazole pyrimidine derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited significant antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).

Safety and Hazards

The compound has been classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

6-acetyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c1-4(11)5-2-8-7-10(6(5)12)9-3-13-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWBWVJAFNQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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